REACTION_CXSMILES
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[CH3:1][S:2]([CH2:5][C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[CH:8][CH:7]=1)(=[O:4])=[O:3].[I:13]N1C(=O)CCC1=O>CN(C)C=O>[I:13][C:11]1[CH:12]=[C:6]([CH2:5][S:2]([CH3:1])(=[O:3])=[O:4])[CH:7]=[CH:8][C:9]=1[NH2:10]
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Name
|
|
Quantity
|
1.117 g
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Type
|
reactant
|
Smiles
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CS(=O)(=O)CC1=CC=C(N)C=C1
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Name
|
|
Quantity
|
1.492 g
|
Type
|
reactant
|
Smiles
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IN1C(CCC1=O)=O
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Name
|
|
Quantity
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60.3 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature for 90 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction mixture was quenched with 10% sodium thiosulfate and saturated aqueous sodium bicarbonate
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate three times
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Type
|
WASH
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Details
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The combined organic layers were washed with saturated aqueous sodium chloride
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Type
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DRY_WITH_MATERIAL
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Details
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dried with anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
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Details
|
concentrated
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Type
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ADDITION
|
Details
|
Water was added to the residue
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Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 10 minutes
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Duration
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10 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(N)C=CC(=C1)CS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.55 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |